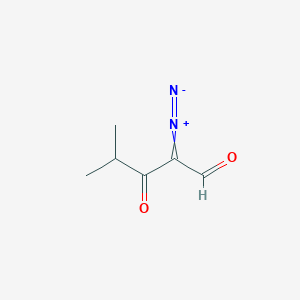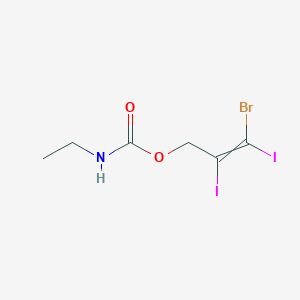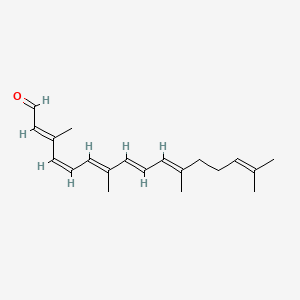![molecular formula C14H15F3N2 B12549778 Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)- CAS No. 821776-64-1](/img/structure/B12549778.png)
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[éthyl(2-méthyl-2-propényl)amino]-2-(trifluorométhyl)benzonitrile est un composé organique caractérisé par la présence d'un noyau de benzonitrile substitué par un groupe éthyl(2-méthyl-2-propényl)amino et un groupe trifluorométhyle.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 4-[éthyl(2-méthyl-2-propényl)amino]-2-(trifluorométhyl)benzonitrile implique généralement les étapes suivantes :
Formation du Groupe Amino : Le groupe éthyl(2-méthyl-2-propényl)amino peut être introduit par une réaction de substitution nucléophile. Cela implique la réaction d'une amine appropriée avec un dérivé halogéné de benzonitrile.
Introduction du Groupe Trifluorométhyle : Le groupe trifluorométhyle peut être introduit en utilisant un réactif de trifluorométhylation, tel que l'iodure de trifluorométhyle, dans des conditions de réaction appropriées.
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la maximisation du rendement et de la pureté. Cela pourrait inclure l'utilisation de catalyseurs, d'environnements réactionnels contrôlés et de techniques de purification telles que la recristallisation ou la chromatographie.
Types de Réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, conduisant à la formation d'oxydes ou d'imines correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe nitrile, le convertissant en amine ou en d'autres formes réduites.
Substitution : Le cycle aromatique peut participer à des réactions de substitution aromatique électrophile, permettant une fonctionnalisation supplémentaire.
Réactifs et Conditions Courants:
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme l'acide sulfurique, l'acide nitrique ou les halogènes.
Produits Principaux:
Oxydation : Formation d'oxydes ou d'imines.
Réduction : Formation d'amines.
Substitution : Divers dérivés de benzonitrile substitués.
4. Applications de la Recherche Scientifique
Le 4-[éthyl(2-méthyl-2-propényl)amino]-2-(trifluorométhyl)benzonitrile présente plusieurs applications dans la recherche scientifique:
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés uniques.
5. Mécanisme d'Action
Le mécanisme d'action du 4-[éthyl(2-méthyl-2-propényl)amino]-2-(trifluorométhyl)benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut augmenter la lipophilie du composé, lui permettant d'interagir plus efficacement avec les régions hydrophobes des protéines ou des membranes cellulaires. Le groupe amino peut former des liaisons hydrogène ou des interactions ioniques avec des cibles biologiques, influençant l'activité du composé.
Composés Similaires:
- Benzonitrile, 4-méthyl-
- Benzonitrile, 2-méthyl-
- Benzonitrile, 4-amino-2-(trifluorométhyl)-
Comparaison:
- Benzonitrile, 4-méthyl- manque le groupe éthyl(2-méthyl-2-propényl)amino, le rendant moins polyvalent en termes de fonctionnalisation.
- Benzonitrile, 2-méthyl- présente un motif de substitution différent, affectant sa réactivité et ses applications.
- Benzonitrile, 4-amino-2-(trifluorométhyl)- partage le groupe trifluorométhyle mais diffère dans le groupe amino, conduisant à des propriétés chimiques et biologiques différentes.
Applications De Recherche Scientifique
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- Benzonitrile, 4-methyl-
- Benzonitrile, 2-methyl-
- Benzonitrile, 4-amino-2-(trifluoromethyl)-
Comparison:
- Benzonitrile, 4-methyl- lacks the ethyl(2-methyl-2-propenyl)amino group, making it less versatile in terms of functionalization.
- Benzonitrile, 2-methyl- has a different substitution pattern, affecting its reactivity and applications.
- Benzonitrile, 4-amino-2-(trifluoromethyl)- shares the trifluoromethyl group but differs in the amino group, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
821776-64-1 |
|---|---|
Formule moléculaire |
C14H15F3N2 |
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
4-[ethyl(2-methylprop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H15F3N2/c1-4-19(9-10(2)3)12-6-5-11(8-18)13(7-12)14(15,16)17/h5-7H,2,4,9H2,1,3H3 |
Clé InChI |
HFYANSBHMGIUJJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)


![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)






![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)


